molecular formula C8H8BrF B2517908 1-Bromo-4-(fluoromethyl)-2-methylbenzene CAS No. 2244085-01-4

1-Bromo-4-(fluoromethyl)-2-methylbenzene

Cat. No. B2517908
CAS RN: 2244085-01-4
M. Wt: 203.054
InChI Key: YWFIVFBJQCRHFL-UHFFFAOYSA-N
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Description

1-Bromo-4-(fluoromethyl)-2-methylbenzene is a halogenated aromatic compound that has been studied for its potential use in various chemical syntheses and applications. The presence of both bromine and fluorine atoms on the benzene ring makes it a versatile synthon for further chemical transformations, particularly in the field of radiochemistry where it can be used to introduce fluorine-18, a positron-emitting radioisotope, into biologically active molecules for positron emission tomography (PET) imaging .

Synthesis Analysis

The synthesis of 1-Bromo-4-(fluoromethyl)-2-methylbenzene and its derivatives has been explored through various methods. One approach involves the preparation of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene by nucleophilic aromatic substitution reactions using n.c.a. [18F]fluoride. This method has been shown to achieve high radiochemical yields, making it suitable for 18F-arylation reactions . Additionally, the radiosynthesis of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue has been reported, providing new bifunctional labeling agents for PET imaging . Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles have also been studied, demonstrating the compound's utility in synthesizing six-membered heterocycles .

Molecular Structure Analysis

The molecular structure and conformation of bromo-substituted benzenes have been investigated using spectroscopic methods and density functional theory (DFT) calculations. Studies have shown that the presence of bromine and fluorine atoms significantly influences the geometry of the benzene ring and its vibrational modes . The molecular geometry and vibrational frequencies of 1-bromo-3-fluorobenzene, a related compound, have been calculated and compared with experimental data, providing insights into the effects of halogen substitution on benzene derivatives .

Chemical Reactions Analysis

The chemical reactivity of 1-Bromo-4-(fluoromethyl)-2-methylbenzene has been explored in the context of photodissociation and palladium-promoted cross-coupling reactions. Photofragment translational spectroscopy has been used to study the ultraviolet photodissociation of bromo-fluorobenzenes, revealing the energy distribution and substitution effects of the fluorine atom . Furthermore, palladium-catalyzed cross-coupling reactions with organostannanes have been employed to introduce fluorophenyl structures into functional molecules, highlighting the compound's potential in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and bromomethyl-substituted benzenes have been characterized through X-ray structure determinations and spectroscopic analyses. The crystal structures of various derivatives have been analyzed, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which contribute to the compounds' stability and reactivity . The electronic properties, including absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been studied using time-dependent DFT (TD-DFT), providing a comprehensive understanding of the title compound's electronic structure .

Scientific Research Applications

Applications in Lithium-Ion Batteries

4-bromo-2-fluoromethoxybenzene, a compound related to 1-Bromo-4-(fluoromethyl)-2-methylbenzene, has been explored as a novel bifunctional electrolyte additive for lithium-ion batteries. This additive can electrochemically polymerize to form a protective film on the battery's anode, providing overcharge protection and enhancing thermal stability. It also contributes to reducing the flammability of the electrolyte, adding a layer of safety without compromising the battery's normal cycle performance (Zhang Qian-y, 2014).

Role in Radiochemistry

1-bromo-4-[18F]fluorobenzene, which shares a structural resemblance with 1-Bromo-4-(fluoromethyl)-2-methylbenzene, is significant in the field of radiochemistry, particularly for 18F-arylation reactions. It's utilized as a versatile synthon for preparing no-carrier-added versions of the compound, serving as a precursor for various metallo-organic or Pd-catalyzed coupling reactions. This versatility is crucial for advancing studies and applications in nuclear medicine and imaging (J. Ermert et al., 2004).

Importance in Organic Synthesis

The compound 2-Fluoro-4-bromobiphenyl, structurally related to 1-Bromo-4-(fluoromethyl)-2-methylbenzene, plays a pivotal role as an intermediate in synthesizing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. Despite its utility, the synthesis of this compound has faced challenges due to the high costs and potential hazards associated with commonly used reagents and methodologies. Hence, research continues to seek more practical, large-scale synthesis methods to broaden its applicability in medicinal chemistry (Yanan Qiu et al., 2009).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H320, and H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-4-(fluoromethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFIVFBJQCRHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(fluoromethyl)-2-methylbenzene

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